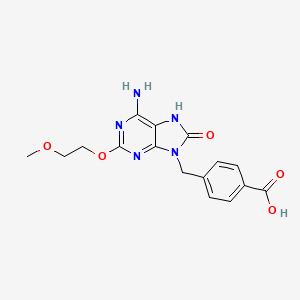
TLR7 agonist T7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7激动剂T7是一种小分子,可以激活Toll样受体7,Toll样受体7是一种参与先天免疫反应的模式识别受体。这些受体主要表达在抗原呈递细胞上,如树突状细胞和巨噬细胞。 Toll样受体7的激活会导致促炎细胞因子和I型干扰素的产生,这些细胞因子在抗病毒和抗肿瘤免疫中起着至关重要的作用 .
准备方法
合成路线和反应条件
例如,化合物7(1 g,2.5 mmol)溶于无水甲醇中,然后加入过量的甲醇钠。 然后将反应混合物在65°C下加热1小时 .
工业生产方法
TLR7激动剂T7的工业生产可能涉及使用与上述类似的反应条件进行大规模合成。该过程将针对产率和纯度进行优化,并仔细控制反应参数以确保产品质量的一致性。
化学反应分析
反应类型
TLR7激动剂T7会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能会改变其生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常使用硼氢化钠和氢化锂铝等还原剂。
主要产物
科学研究应用
TLR7激动剂T7具有广泛的科学研究应用,包括:
化学: 用作研究咪唑并喹啉衍生物合成和反应性的模型化合物。
生物学: 研究其在调节免疫反应中的作用,特别是在抗病毒和抗肿瘤免疫的背景下。
作用机制
TLR7激动剂T7的作用机制涉及激活Toll样受体7,Toll样受体7表达在内体膜上。激活后,Toll样受体7触发MYD88依赖性途径,导致促炎细胞因子和I型干扰素的产生。 这种激活增强了树突状细胞和巨噬细胞的抗原呈递能力,从而导致强烈的适应性免疫反应 .
相似化合物的比较
类似化合物
咪喹莫特: 一种合成的咪唑并喹啉,可以激活Toll样受体7,并用作某些皮肤病的局部治疗。
瑞喹莫德: 另一种咪唑并喹啉,可以激活Toll样受体7和Toll样受体8,在抗病毒和抗癌治疗中具有应用。
加德喹莫德: 一种选择性激活Toll样受体7的合成化合物,用于免疫调节研究.
独特性
TLR7激动剂T7在其特定的结构修饰方面是独一无二的,这增强了其激动剂活性并选择性地针对Toll样受体7。
生物活性
TLR7 agonist T7, also known as 1V209, is a small molecule that activates Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. This compound has garnered attention for its potential applications in immunotherapy, particularly in cancer treatment and vaccine development. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Target and Mode of Action
TLR7 is an intracellular receptor primarily located in the endosomal compartments of immune cells. Upon binding with this compound, a series of biochemical pathways are activated. The interaction triggers conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88, which subsequently activates downstream signaling pathways involving IRAK4 and TRAF6. This cascade results in the activation of transcription factors like NF-κB and IRF7, promoting the expression of pro-inflammatory cytokines and type I interferons .
Biochemical Pathways
The activation of TLR7 by T7 leads to several key outcomes:
- Enhanced Dendritic Cell Activation : This results in improved antigen presentation and stimulation of T cell responses.
- Cytokine Production : Increased levels of cytokines such as TNF-α, IL-12, and IFN-γ are observed, which are critical for mounting an effective immune response .
- Immune Modulation : TLR7 agonists can break immune tolerance, which is particularly beneficial in chronic infections like hepatitis B virus (HBV) where immune evasion is a challenge .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with dose-proportional absorption. It is transported to endosomal compartments via adaptor proteins such as UNC93B1, where it exerts its effects. The compound has shown tissue-retaining activity, stimulating local cytokine and chemokine expression for up to seven days post-administration .
Case Study 1: Cancer Immunotherapy
In a study combining this compound with a ROR1-based vaccine for breast cancer treatment, significant increases in cytokine production were noted. This led to enhanced cytotoxic activity of CD8+ T cells against tumor cells . The combination therapy demonstrated a synergistic effect, indicating that TLR7 activation can significantly boost anti-tumor immunity.
Case Study 2: Hepatitis B Vaccine Development
A recent study evaluated the use of this compound as an adjuvant in an HBV therapeutic vaccine. The results indicated that T7 could induce robust HBsAg-specific immune responses compared to traditional adjuvants like Alum. The study highlighted that T7 not only increased antibody titers but also stimulated a strong Th1-type cellular response, breaking immune tolerance in HBV mouse models .
Data Table: Summary of Biological Activity
属性
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISKRYGYNSRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does T7-EA exert its anti-cancer effects?
A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []
Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?
A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













